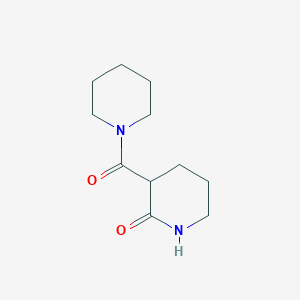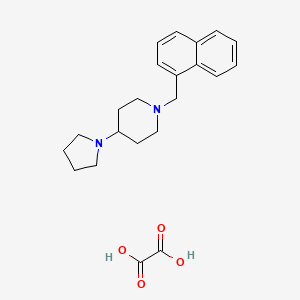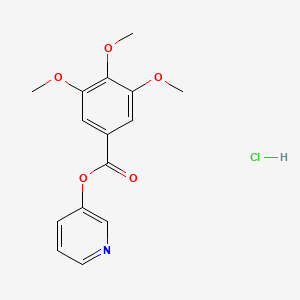
3-(1-piperidinylcarbonyl)-2-piperidinone
描述
3-(1-piperidinylcarbonyl)-2-piperidinone, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is a tumor suppressor protein that plays a crucial role in regulating cell growth, differentiation, and apoptosis. PP2A is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. PP2A inhibitors like PP2A inhibitor-1 (PP2Ai-1) have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
作用机制
3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1 inhibits the activity of this compound, leading to the activation of various downstream signaling pathways that regulate cell growth and apoptosis. This compound inhibitor-1 has been shown to activate the Akt/mTOR signaling pathway, leading to increased cell proliferation and survival. It has also been shown to activate the JNK signaling pathway, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound inhibitor-1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment. However, this compound inhibitor-1 has also been shown to have off-target effects on other cellular processes, leading to potential side effects and limitations in its use for cancer treatment.
实验室实验的优点和局限性
3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1 is a potent inhibitor of this compound and has been extensively studied in the field of cancer research. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer treatment. However, this compound inhibitor-1 has also been shown to have off-target effects on other cellular processes, leading to potential side effects and limitations in its use for cancer treatment. Further research is needed to fully understand the advantages and limitations of this compound inhibitor-1 for lab experiments.
未来方向
There are several future directions for research on 3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1. One area of research is the development of more selective this compound inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor-1. Additionally, the combination of this compound inhibitor-1 with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the role of this compound inhibitor-1 in other diseases, such as neurodegenerative diseases, is an area of emerging research.
科学研究应用
3-(1-piperidinylcarbonyl)-2-piperidinone inhibitor-1 has been extensively studied in the field of cancer research. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound inhibitor-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment.
属性
IUPAC Name |
3-(piperidine-1-carbonyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10-9(5-4-6-12-10)11(15)13-7-2-1-3-8-13/h9H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZFPUMFAXCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3971724.png)
![ethyl 5-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}-2-chlorobenzoate](/img/structure/B3971758.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3971769.png)
![1-[1-(4-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3971781.png)
![N-[3-(4-butoxyphenyl)-3-oxopropyl]methionine](/img/structure/B3971783.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971785.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B3971793.png)
![2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971799.png)
![4-(2,4-dichlorophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971819.png)
![1-(hydroxymethyl)-7-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971825.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3971829.png)